molecular formula C29H35N3O3 B11659148 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole CAS No. 5861-42-7

9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole

Cat. No.: B11659148
CAS No.: 5861-42-7
M. Wt: 473.6 g/mol
InChI Key: LUSVBYOQZWTIPR-UHFFFAOYSA-N
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Description

9-Ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole is a carbazole-based compound featuring a piperazine moiety substituted with a 2,4,5-trimethoxybenzyl group at the 3-position of the carbazole scaffold. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in organic synthesis .

For instance, the synthesis of 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-methoxybenzyl)piperazinediium involves alkylation and piperazine coupling steps, which could be adapted for introducing the 2,4,5-trimethoxybenzyl substituent .

Properties

CAS No.

5861-42-7

Molecular Formula

C29H35N3O3

Molecular Weight

473.6 g/mol

IUPAC Name

9-ethyl-3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C29H35N3O3/c1-5-32-25-9-7-6-8-23(25)24-16-21(10-11-26(24)32)19-30-12-14-31(15-13-30)20-22-17-28(34-3)29(35-4)18-27(22)33-2/h6-11,16-18H,5,12-15,19-20H2,1-4H3

InChI Key

LUSVBYOQZWTIPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the ethyl group and the piperazine ring. The final step involves the substitution of the piperazine ring with the 2,4,5-trimethoxybenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

The biological activity of this compound has been explored through various studies, indicating its potential as an anti-cancer agent and a neuroprotective drug.

Anti-Cancer Properties

Research indicates that compounds similar to 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole can induce apoptosis in cancer cells. A study involving derivatives of piperazine demonstrated that these compounds could inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines such as BT-474 and HeLa .

Table 1: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound ABT-4740.99 ± 0.01
Compound BHeLa1.5 ± 0.02
Compound CMCF-72.3 ± 0.03

These findings suggest that the incorporation of piperazine moieties enhances the cytotoxic effects against various cancer cell lines.

Neuropharmacological Applications

The structure of the compound suggests possible interactions with neurotransmitter systems. Compounds containing piperazine rings are known to exhibit anxiolytic and antidepressant effects. Studies have shown that similar compounds can modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Piperazine Derivatives : A clinical trial evaluated a series of piperazine derivatives for their anti-cancer efficacy, showing significant tumor reduction in patients with advanced breast cancer after treatment with a specific derivative similar to the target compound .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of related carbazole derivatives in models of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives with piperazine and aromatic substituents exhibit diverse properties depending on their substitution patterns. Below is a structured comparison:

Table 1: Structural and Functional Comparison of Selected Carbazole-Piperazine Derivatives

Compound Name Substituents Key Features Biological/Material Applications Reference
9-Ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole 2,4,5-Trimethoxybenzyl-piperazine at C3 Enhanced π-conjugation; potential for enzyme inhibition (e.g., AChE/BChE) due to trimethoxybenzyl group Hypothesized optoelectronic and biological activity (needs validation)
1-[(9-Ethyl-9H-carbazol-3-yl)methyl]-4-(4-methoxybenzyl)piperazinediium 4-Methoxybenzyl-piperazine at C3 Cationic charge; improved solubility in polar solvents Not explicitly reported, but structural analogs are used in organic electronics
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole 2,5-Dimethoxybenzyl-piperazine at C3 Reduced steric hindrance compared to 2,4,5-trimethoxy analog Limited data; likely similar to trimethoxy derivative in photophysical behavior
9-Ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole Phenylsulfonyl-piperazine at C3 Electron-withdrawing sulfonyl group; altered electronic properties Potential as a charge-transfer material or protease inhibitor
N-(2,4,5-Trimethoxybenzyl)-α-amino acid derivatives 2,4,5-Trimethoxybenzyl-amino acid Demonstrated AChE/BChE inhibition (IC₅₀ values: 10–50 μM) Neurodegenerative disease drug candidates

Key Findings:

Substituent Effects on Bioactivity: The 2,4,5-trimethoxybenzyl group in the target compound shares structural similarities with N-(2,4,5-trimethoxybenzyl)-α-amino acid derivatives, which exhibit cholinesterase inhibition . In contrast, sulfonyl-piperazine analogs (e.g., phenylmethanesulfonyl derivative) prioritize electronic modulation over bioactivity, making them more suitable for material science .

Optoelectronic Properties: Ethyl-carbazole derivatives with extended π-systems (e.g., phenylethynyl or quinolinyl substituents) exhibit deep-blue emission (λmax = 416–428 nm), as seen in bicarbazole and triethynylbenzene hybrids . The target compound’s trimethoxybenzyl group may redshift emission due to electron-donating methoxy groups, but this requires spectroscopic analysis.

Synthetic Flexibility: Piperazine-functionalized carbazoles are typically synthesized via nucleophilic substitution or Cu-catalyzed coupling. For example, 9-hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole is prepared via Friedländer annulation, yielding 90% purity . Adapting these methods for the target compound would require optimizing the trimethoxybenzyl-piperazine coupling step.

Crystallographic and Structural Insights :

  • Carbazole-piperazine hybrids often adopt planar geometries, as confirmed by X-ray crystallography in analogs like 9-ethyl-3-(2-methylbenzoyl)-9H-carbazole . Computational modeling (e.g., DFT) could predict the target compound’s conformation and intermolecular interactions.

Biological Activity

9-Ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole (hereafter referred to as "the compound") is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C29H35N3O3 and a molecular weight of approximately 469.61 g/mol. Its structure includes a carbazole core substituted with an ethyl group and a piperazine moiety, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC29H35N3O3
Molecular Weight469.61 g/mol
IUPAC Name9-Ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole
CAS Number5861-42-7

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an antagonist or modulator of specific pathways related to inflammation and cancer cell proliferation.

Key Mechanisms:

  • Receptor Binding: The compound exhibits strong binding affinities to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition: It may inhibit enzymes associated with tumor growth and inflammation, thereby exerting anti-cancer and anti-inflammatory effects.

Antitumor Activity

Recent research has shown that derivatives of carbazole compounds, including the one in focus, exhibit significant antitumor properties. For instance, studies indicate that similar carbazole derivatives can selectively induce apoptosis in melanoma cells without affecting normal melanocytes. This selectivity is crucial for developing targeted cancer therapies.

Case Study:
A study evaluating the antitumor effects of a related carbazole derivative demonstrated:

  • Inhibition of Cell Growth: The compound significantly reduced the proliferation of BRAF-mutated melanoma cells.
  • Mechanism: Apoptosis was facilitated through caspase activation, indicating a potential pathway for therapeutic intervention in melanoma treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of the compound indicates favorable absorption characteristics. Studies have shown:

  • Blood-Brain Barrier Permeability: The compound exhibits good permeability across the blood-brain barrier (BBB), suggesting potential central nervous system activity .
  • P-glycoprotein Interaction: It acts as a substrate or inhibitor for P-glycoprotein, which is critical for drug transport across cellular membranes .

Comparative Analysis

When compared to other similar compounds within the carbazole class, this particular derivative stands out due to its enhanced binding affinity and selectivity towards specific biological targets.

Compound Binding Affinity (Kcal/mol) Activity
9-Ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole-8.76Antitumor
Lopinavir-8.73Antiviral
Remdesivir-6.26Antiviral

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